molecular formula C11H19N5O2 B6151808 tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate CAS No. 1250999-00-8

tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No. B6151808
CAS RN: 1250999-00-8
M. Wt: 253.3
InChI Key:
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Description

“tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate” is a compound that belongs to the class of triazolopyrazines . It is a white solid with a melting point of 103–105°C . This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered a significant part of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . In the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo [4,3-a]pyrazine platform . The compound has a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and hydrogenation . The cyclization process forms the [1,2,4]triazolo [4,3-a]pyrazine platform, and the hydrogenation process removes the protecting group .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 103–105°C . It is part of the class of triazolopyrazines, which are nitrogen-containing heterocycles .

Future Directions

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The development of the piperazine-fused triazoles, such as this compound, presents both challenges and opportunities . The creation of compound collections containing “privileged scaffolds” like this one may eliminate a number of problems featured by commercial compound libraries .

Mechanism of Action

Target of Action

The primary targets of this compound are Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . These bacteria are common pathogens that can cause a variety of infections in humans.

Result of Action

The result of the compound’s action is the inhibition of the targeted bacteria, leading to their inability to survive or reproduce. This results in the effective treatment of infections caused by these bacteria .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate with ammonia in methanol.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate", "ammonia", "methanol" ], "Reaction": [ "Add tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate and ammonia to methanol.", "Heat the mixture at reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate." ] }

CAS RN

1250999-00-8

Molecular Formula

C11H19N5O2

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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